molecular formula C25H23FN2O3 B2593837 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide CAS No. 850907-06-1

2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide

Cat. No. B2593837
CAS RN: 850907-06-1
M. Wt: 418.468
InChI Key: BFJZUWMOEHVGLQ-UHFFFAOYSA-N
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes two fluorophenyl groups, a dihydroisoquinoline group, and an acetamide group .

Scientific Research Applications

PET Ligand Applications in Brain Imaging

A study by Yui et al. (2010) explored the applications of PET ligands, specifically focusing on their kinetics in the monkey brain and their use in in vitro and in vivo imaging of translocator protein (TSPO) in the infarcted rat brain. The findings suggest the potential utility of such compounds in imaging studies related to TSPO expression in the brain, highlighting their significance in neurological research (Yui et al., 2010).

Structural and Fluorescence Properties

Research by Karmakar et al. (2007) on isoquinoline derivatives, including their structural aspects and fluorescence properties, indicates the potential for developing novel materials with unique optical properties. This includes the formation of host–guest complexes that exhibit enhanced fluorescence, which can be leveraged in materials science and sensing technologies (Karmakar et al., 2007).

Antimalarial Activity

Werbel et al. (1986) synthesized and evaluated a series of compounds for their antimalarial activity, demonstrating the importance of structural features in medicinal chemistry for developing effective antimalarial agents. This research underscores the potential of specific structural modifications to enhance biological activity against malaria (Werbel et al., 1986).

Anticancer Agent Development

Riadi et al. (2021) described the synthesis and characterization of a novel quinazolinone-based derivative, showcasing its potent cytotoxic activity against various human cancer cell lines. The study highlights the compound's potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its utility in cancer therapy (Riadi et al., 2021).

Mechanism of Action

As a eugeroic, this compound promotes wakefulness . It is also a weak dopamine reuptake inhibitor, which means it increases the amount of dopamine available in the brain .

Future Directions

The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have potential for future development and use in the treatment of conditions such as narcolepsy and sleep disorders .

properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c1-17-9-11-19(12-10-17)27-24(29)16-31-23-8-4-6-21-20(23)13-14-28(25(21)30)15-18-5-2-3-7-22(18)26/h2-12H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJZUWMOEHVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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